Butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene
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Overview
Description
The compound “Butyl prop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylidenebutanedioic acid; styrene” is a combination of several important chemical entities. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Butyl prop-2-enoate: This reaction is catalyzed by sulfuric acid and involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
2-hydroxyethyl 2-methylprop-2-enoate:
Chemical Reactions Analysis
Butyl prop-2-enoate: Butyl prop-2-enoate undergoes various chemical reactions, including polymerization, oxidation, and esterification. It can be polymerized to form poly(butyl acrylate), which is used in paints, sealants, and adhesives . The compound can also react with strong oxidizing agents, acids, and bases .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is known for its polymerization reactions, forming poly(hydroxyethyl methacrylate) (pHEMA), which is used in contact lenses and hydrogels . It can also undergo esterification and cross-linking reactions .
Scientific Research Applications
Butyl prop-2-enoate: Butyl prop-2-enoate is widely used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of inks, resins, caulks, fibers, leather, and packaging materials .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate is primarily used in the production of hydrogels for contact lenses and drug delivery systems. Its ability to form hydrophilic networks makes it ideal for biomedical applications, including soft contact lenses and tissue engineering .
Mechanism of Action
Butyl prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, forming flexible and durable polymers. These polymers exhibit properties such as mechanical strength, flexibility, and UV resistance, making them suitable for various industrial applications .
2-hydroxyethyl 2-methylprop-2-enoate: 2-hydroxyethyl 2-methylprop-2-enoate forms hydrophilic networks through polymerization, which allows for high water retention and oxygen permeability. This property is crucial for its use in contact lenses and other biomedical applications .
Comparison with Similar Compounds
Butyl prop-2-enoate: Similar compounds include ethyl acrylate and methyl acrylate, which also form polymers with similar properties. butyl prop-2-enoate offers better flexibility and lower volatility .
2-hydroxyethyl 2-methylprop-2-enoate: Similar compounds include methyl methacrylate and ethylene glycol dimethacrylate. While these compounds also form hydrophilic networks, 2-hydroxyethyl 2-methylprop-2-enoate provides better water retention and biocompatibility .
Conclusion
The combination of butyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, 2-methylidenebutanedioic acid, and styrene represents a versatile group of compounds with significant applications in various fields. Their unique properties and reactions make them valuable in industrial, biomedical, and scientific research applications.
Properties
CAS No. |
25119-70-4 |
---|---|
Molecular Formula |
C26H36O9 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenebutanedioic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H10O3.C5H6O4/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-5(2)6(8)9-4-3-7;1-3(5(8)9)2-4(6)7/h2-7H,1H2;4H,2-3,5-6H2,1H3;7H,1,3-4H2,2H3;1-2H2,(H,6,7)(H,8,9) |
InChI Key |
BVZDSIUKQMXIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |
Related CAS |
25119-70-4 |
Origin of Product |
United States |
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